molecular formula C11H10F3NO4 B6332725 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl ester CAS No. 400648-74-0

3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl ester

Cat. No. B6332725
CAS RN: 400648-74-0
M. Wt: 277.20 g/mol
InChI Key: NCKUMOXSGSLMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl ester, also known as N-trifluoroacetyl-3-nitrophenylacetic acid ethyl ester, is an organic compound that is used in many laboratory experiments. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 166-168°C. N-trifluoroacetyl-3-nitrophenylacetic acid ethyl ester is a valuable reagent due to its wide range of applications in organic synthesis and its ability to be used as a catalytic agent.

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is used in many scientific research applications. It is used as a reagent for the synthesis of various compounds, such as aryl sulfonamides, aryl amines, and aryl sulfonates. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It can also be used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is not yet fully understood. However, it is thought to act as a nucleophile, reacting with electrophiles such as alkyl halides, aryl halides, and alkenyl halides. It can also act as a leaving group, allowing for the formation of new bonds between the reacting molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester are not well understood. It is not known to have any significant effects on the human body, and it is not known to be toxic.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester in laboratory experiments include its low cost and its wide range of applications. Additionally, it is a relatively stable compound, making it easy to store and use. The main limitation of using 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

Future research on 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester could focus on further elucidating its mechanism of action and understanding its biochemical and physiological effects. Additionally, further research could focus on developing new synthetic methods for the compound, as well as exploring new applications for it in organic synthesis. Finally, research could focus on finding ways to increase the solubility of the compound, which would make it easier to use in laboratory experiments.

Synthesis Methods

3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester can be synthesized by the reaction of ethyl 3-nitrophenylacetate with trifluoroacetic anhydride. The reaction is conducted in a solvent such as dichloromethane or acetonitrile, and the product can be isolated by evaporating the solvent.

properties

IUPAC Name

ethyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-8(11(12,13)14)6-9(4-7)15(17)18/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKUMOXSGSLMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethyl-5-nitrophenylacetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.